synthesis and characterization of 4-Methyl-2-phenylthiazole
synthesis and characterization of 4-Methyl-2-phenylthiazole
An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-2-phenylthiazole
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the , a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole derivatives are foundational scaffolds in numerous pharmaceuticals due to their wide range of biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols.
Strategic Approach to Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2,4-substituted thiazole core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This reaction is favored for its high yields, operational simplicity, and the ready availability of starting materials.[1][4] The core transformation involves the condensation of an α-haloketone with a thioamide.
For the specific synthesis of 4-Methyl-2-phenylthiazole, the selected precursors are thiobenzamide and chloroacetone (an α-haloketone). The choice of these reactants directly dictates the substitution pattern of the final product: the thiobenzamide provides the phenyl group at the 2-position, and the chloroacetone provides the methyl group at the 4-position.
The Reaction Mechanism: A Stepwise Covalent Assembly
The Hantzsch synthesis proceeds through a well-established mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration.[1][5]
-
Nucleophilic Attack (S N 2 Reaction): The reaction initiates with the sulfur atom of the thiobenzamide, acting as a potent nucleophile, attacking the α-carbon of chloroacetone. This displaces the chloride leaving group in a classic S N 2 reaction.
-
Intermediate Formation: This initial step forms a key acyclic intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the former ketone. This step forges the five-membered ring.
-
Dehydration: The resulting heterocyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring system.
Diagram: Hantzsch Synthesis Mechanism for 4-Methyl-2-phenylthiazole
Caption: Mechanism of the Hantzsch thiazole synthesis.
Field-Proven Experimental Protocol
This protocol is designed for self-validation, with clear steps for reaction, isolation, and purification.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Thiobenzamide | 137.21 | 10.0 | 1.37 g |
| Chloroacetone | 92.53 | 10.0 | 0.85 mL |
| Ethanol (95%) | - | - | 20 mL |
| Sodium Bicarbonate (aq.) | - | - | As needed |
| Diethyl Ether | - | - | As needed |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.37 g (10.0 mmol) of thiobenzamide in 20 mL of 95% ethanol.
-
Addition of Reactant: To the stirring solution, add 0.85 mL (10.0 mmol) of chloroacetone dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate/50% hexane.[1]
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the solution into a beaker containing 50 mL of cold water. Neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until effervescence ceases. This step is crucial to quench any remaining acid.
-
Isolation: The crude product often precipitates as a solid.[1] Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water to remove any inorganic salts.
-
Purification (Recrystallization): For optimal purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol and petroleum ether.[6] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a low temperature. Determine the final mass to calculate the percent yield.
Comprehensive Characterization of 4-Methyl-2-phenylthiazole
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical property determination and spectroscopic analysis provides an unambiguous validation of the final product.
Physical and Chemical Properties
The synthesized compound should be a white to off-white crystalline solid.[7][8]
| Property | Value | Source |
| Chemical Formula | C₁₀H₉NS | [7] |
| Molar Mass | 175.25 g/mol | [9] |
| Appearance | White to light yellow crystalline solid | [7][8] |
| Melting Point | 29.5 - 40 °C (range reported) | [8][10] |
| Boiling Point | 282 °C at 762 Torr | [10] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [7][8] |
Spectroscopic and Spectrometric Validation
Spectroscopic data provides the definitive structural proof. The following data are consistent with the structure of 4-Methyl-2-phenylthiazole.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): This technique provides information about the chemical environment of the hydrogen atoms. In a solvent like CDCl₃, the expected signals are:
-
δ ~7.9-8.1 ppm (m, 2H): Two protons on the phenyl ring ortho to the thiazole ring.
-
δ ~7.3-7.5 ppm (m, 3H): Three protons (meta and para) on the phenyl ring.
-
δ ~6.8-7.0 ppm (s, 1H): The single proton on the thiazole ring at the 5-position.
-
δ ~2.5 ppm (s, 3H): The three protons of the methyl group at the 4-position.
-
-
¹³C NMR (Carbon NMR): This provides information about the carbon skeleton.
-
Expected peaks will appear for the aromatic carbons of the phenyl ring, the two sp² carbons of the thiazole ring, the quaternary carbon of the thiazole ring, and the sp³ carbon of the methyl group.[11]
-
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for 4-Methyl-2-phenylthiazole include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3050-3100 | Aromatic C-H stretch |
| ~2920-2980 | Aliphatic C-H stretch (methyl group) |
| ~1600-1650 | C=N stretch (thiazole ring)[4] |
| ~1450-1580 | C=C stretch (aromatic rings)[4] |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 175 , corresponding to the molecular weight of C₁₀H₉NS.[9]
-
Fragmentation: Common fragmentation patterns may involve the loss of the methyl group or cleavage of the thiazole ring.
Diagram: Overall Synthesis and Characterization Workflow
Caption: From reactants to validated product.
Safety and Handling
-
Chloroacetone is a lachrymator and is toxic. It should be handled with extreme care in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.[7]
-
Avoid inhalation and skin contact with all reagents and the final product.[7]
-
Consult the Safety Data Sheets (SDS) for all chemicals before beginning the experiment.
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